Ethyl 4-methoxynicotinate
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Overview
Description
Ethyl 4-methoxynicotinate: is an organic compound with the molecular formula C₉H₁₁NO₃. It is a derivative of nicotinic acid and features an ethyl ester group attached to the 4-position of the nicotinic acid ring, along with a methoxy group at the same position.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-methoxynicotinate can be synthesized through the esterification of 4-methoxynicotinic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methoxynicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-methoxynicotinic acid.
Reduction: Formation of 4-methoxynicotinyl alcohol.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methoxynicotinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-methoxynicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors. The compound may also influence signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Ethyl 4-methoxycinnamate: Similar in structure but with a cinnamate backbone instead of a nicotinate backbone.
Methyl 4-methoxynicotinate: Similar but with a methyl ester group instead of an ethyl ester group.
Ethyl nicotinate: Lacks the methoxy group present in this compound.
Uniqueness: this compound is unique due to the presence of both the methoxy and ethyl ester groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-methoxypyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(11)7-6-10-5-4-8(7)12-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVMRSPGLVGDFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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